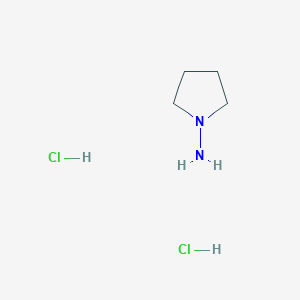![molecular formula C13H16ClNO4 B2421346 N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide CAS No. 2094512-93-1](/img/structure/B2421346.png)
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol. This compound is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy linker, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The starting material, 2-chloro-4-formylphenol, undergoes an etherification reaction with ethylene glycol to form 2-(2-chloro-4-formylphenoxy)ethanol.
Conversion to the acetamide: The intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Applications De Recherche Scientifique
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide can be compared with similar compounds such as:
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has a similar structure but lacks the ethoxy linker, which may affect its reactivity and applications.
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide:
N-Ethyl-2-(4-formylphenoxy)acetamide: This compound has an ethyl group instead of the chloro group, which may influence its biological activity and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-10(17)15-4-5-18-6-7-19-13-3-2-11(9-16)8-12(13)14/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVFNREXOJOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCCOC1=C(C=C(C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)


![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)

![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)




![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)
